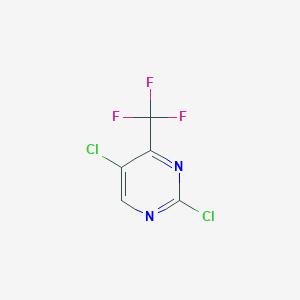

2,5-Dichloro-4-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXQDEGSBJJCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463380 | |

| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-98-2 | |

| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-(trifluoromethyl)pyrimidine (CAS 785777-98-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, outlines a putative synthesis protocol based on related compounds, discusses its potential applications as a key building block, and provides essential safety and handling information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that serves as a versatile intermediate in organic synthesis. The presence of two reactive chlorine atoms and a trifluoromethyl group on the pyrimidine ring imparts unique electronic properties, making it a valuable scaffold for the development of novel bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 785777-98-2 | [1] |

| Molecular Formula | C₅HCl₂F₃N₂ | [1] |

| Molecular Weight | 216.98 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |

Synthesis and Experimental Protocols

A patent for the synthesis of the 2,4-dichloro isomer describes the trifluoromethylation of uracil using sodium trifluoromethanesulfinate (Langlois' reagent) and an organic peroxide in an aqueous medium to form 5-trifluoromethyluracil. This intermediate is then chlorinated using phosphoryl chloride (POCl₃) to yield the final product. A similar approach, likely starting with a different uracil derivative to achieve the desired 4-(trifluoromethyl) substitution pattern, would be a logical synthetic strategy for this compound.

Diagram 1: Proposed General Synthesis Workflow

Caption: A generalized two-step workflow for the synthesis of dichlorinated trifluoromethyl pyrimidines.

Spectroscopic Data (Predicted and Analogous)

Detailed spectroscopic data for this compound is not publicly available. However, based on the analysis of related trifluoromethyl-substituted pyrimidines and pyridines, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | A singlet in the aromatic region (δ 8.5-9.5 ppm) corresponding to the lone proton on the pyrimidine ring. |

| ¹³C NMR | Signals corresponding to the pyrimidine ring carbons, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. The carbons attached to chlorine atoms would also exhibit distinct chemical shifts. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of chlorine atoms and the trifluoromethyl group. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of its reactive sites. The two chlorine atoms can be selectively substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular libraries. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This scaffold is particularly useful in the synthesis of kinase inhibitors, where the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The differential reactivity of the two chlorine atoms allows for sequential and site-selective introduction of substituents to optimize potency and selectivity.

Derivatives of trifluoromethyl pyrimidines have shown a broad spectrum of biological activities, including antifungal, insecticidal, and anticancer properties. While specific examples of marketed drugs derived from this compound are not yet prominent, its structural motifs are present in numerous compounds under investigation for various therapeutic indications.

Diagram 2: Logical Relationship of the Compound in Drug Discovery

References

An In-depth Technical Guide to the Core Physical Properties of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also furnishes standardized, detailed experimental protocols for the determination of key physical characteristics such as boiling point, density, and solubility. These methodologies are based on established practices for analogous halogenated heterocyclic compounds. Furthermore, a representative synthesis workflow is presented to illustrate a potential route for obtaining dichlorotrifluoromethylpyrimidine isomers. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and materials science.

Introduction

This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemistry due to the diverse biological activities exhibited by the pyrimidine scaffold. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules. A thorough understanding of the physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening.

Core Physical Properties

Currently, detailed experimental data for all physical properties of this compound are not extensively reported in peer-reviewed literature. The available information, primarily from chemical supplier databases, is summarized below.

Data Presentation

| Property | Value | Source |

| Chemical Structure |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | - |

| Molecular Formula | C₅HCl₂F₃N₂ | [1] |

| Molecular Weight | 216.98 g/mol | [2][1] |

| CAS Number | 785777-98-2 | [2][1] |

| Physical Form | Liquid | [2][3] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | 2-8°C under an inert atmosphere | [2][3] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, generalized methodologies for determining the boiling point, density, and solubility of liquid heterocyclic compounds like this compound.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and is based on the principle of vapor pressure equalization.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

Procedure:

-

A small sample (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

This gravimetric method provides high accuracy for determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed and recorded (m₁).

-

The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the exterior.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is accurately weighed and recorded (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

The mass of the pycnometer filled with the reference liquid is weighed and recorded (m₃).

-

The density of the sample liquid (ρₛ) is calculated using the following formula: ρₛ = [(m₂ - m₁) / (m₃ - m₁)] * ρᵣ where ρᵣ is the density of the reference liquid at the experimental temperature.

Determination of Aqueous Solubility (Turbidimetric Method)

This is a high-throughput method to estimate the kinetic solubility of a compound.

Apparatus:

-

96-well microplate

-

Microplate reader with turbidity measurement capabilities

-

Multichannel pipette

-

DMSO (Dimethyl sulfoxide)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

-

A stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

In a 96-well plate, serial dilutions of the stock solution are prepared using DMSO.

-

A fixed volume of each dilution is added to a corresponding well containing the aqueous buffer. This should be done rapidly to induce precipitation of compounds with low solubility.

-

The plate is incubated at a controlled temperature for a set period (e.g., 2 hours).

-

The turbidity of each well is measured using a microplate reader.

-

The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound in the aqueous buffer.

Synthesis Workflow

Caption: A logical workflow for the synthesis and physical characterization of a novel chemical compound.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided robust, generalized experimental protocols for the determination of its key physical characteristics. The provided synthesis workflow offers a representative approach to obtaining such compounds. It is anticipated that this guide will be a useful starting point for researchers, enabling further investigation into the properties and applications of this and related pyrimidine derivatives. As more experimental data becomes available, this guide can be updated to provide a more complete physicochemical profile of this compound.

References

- 1. Prediction of Anti-Inflammatory Activity of a Series of Pyrimidine Derivatives, by Multiple Linear Regression and Artificial Neural Networks [scirp.org]

- 2. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

An In-depth Technical Guide to 2,5-Dichloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-4-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited publicly available data on this specific isomer, this document also draws upon information from the closely related and more extensively studied isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, to infer potential synthetic routes and applications. This guide covers the compound's structure, IUPAC name, physicochemical properties, a proposed synthetic workflow, and its potential role as a versatile chemical intermediate.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, and a trifluoromethyl group at position 4.

IUPAC Name: this compound

The structure is as follows:

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the table below. This information is crucial for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 785777-98-2 | [1] |

| Molecular Formula | C₅HCl₂F₃N₂ | [1] |

| Molecular Weight | 216.98 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Safety Information:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible synthetic route can be proposed based on the known synthesis of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine isomer. The synthesis of trifluoromethylated pyrimidines often involves the chlorination of a corresponding uracil derivative.

Proposed Synthetic Pathway:

A potential two-step synthesis for this compound is outlined below. This proposed workflow is adapted from established procedures for similar compounds.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 5-Chloro-6-(trifluoromethyl)uracil (Intermediate)

-

To a solution of 5-chlorouracil in water, add sodium trifluoromethanesulfinate.

-

Heat the mixture to a specified temperature (e.g., 80°C).

-

Slowly add a solution of tert-butyl hydroperoxide to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the crude product by recrystallization to obtain 5-chloro-6-(trifluoromethyl)uracil.

Step 2: Synthesis of this compound (Final Product)

-

To the intermediate, 5-chloro-6-(trifluoromethyl)uracil, add an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC or HPLC.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its reactive chlorine atoms and the presence of the electron-withdrawing trifluoromethyl group.

Key Intermediate in Synthesis:

This compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2] The two chlorine atoms at positions 2 and 5 have different reactivities, allowing for selective nucleophilic substitution reactions. This differential reactivity enables the sequential introduction of various functional groups, leading to a diverse range of derivatives.

Potential Biological Activities:

While specific biological activities for this compound have not been extensively reported, the trifluoromethyl-pyrimidine scaffold is present in numerous compounds with a wide range of biological activities, including:

-

Antifungal and Herbicidal Agents: Many trifluoromethyl-pyrimidine derivatives have been developed as potent fungicides and herbicides.[3][4]

-

Anticancer and Antiviral Drugs: The unique properties of the trifluoromethyl group, such as increased metabolic stability and binding affinity, have made this moiety a common feature in the design of novel anticancer and antiviral therapies.[5][6]

The electrophilic nature of this compound makes it a versatile precursor for the synthesis of libraries of compounds to be screened for various biological targets.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of bioactive molecules. While detailed information on this specific isomer is limited, by drawing parallels with related compounds, a clear path for its synthesis and application can be envisioned. Further research into the reactivity and biological screening of derivatives of this compound is warranted to fully explore its potential in drug discovery and agrochemical development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group and chlorine substituents can impart unique physicochemical properties, influencing the molecule's biological activity, metabolic stability, and pharmacokinetic profile. Understanding the solubility of this compound in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and the development of analytical methods. Poor solubility can present significant challenges in drug development, affecting bioavailability and the reliability of in vitro assays. This technical guide outlines the standard experimental protocols for determining the solubility of pyrimidine derivatives and provides a framework for the presentation of such data.

Experimental Protocols

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following are detailed methodologies for two common and reliable experimental protocols for determining the thermodynamic solubility of a compound like this compound.

1. Thermodynamic Equilibrium (Shake-Flask) Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4]

-

Materials and Equipment:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker with a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the filtered supernatant sample using the same HPLC method.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

-

Calculation of Solubility: The determined concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

2. Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility, particularly useful when an analytical standard of the compound is not available.[5][6][7][8]

-

Materials and Equipment:

-

This compound (solid)

-

A selection of organic solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Oven or vacuum desiccator

-

Filtration apparatus

-

-

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the shake-flask method (steps 1-3).

-

Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Drying: Dry the residue to a constant weight in a vacuum desiccator.

-

Weighing: Accurately weigh the container with the dried residue.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent used.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | [Hypothetical Value] | [Calculated Value] |

| Ethanol | 25 | [Hypothetical Value] | [Calculated Value] |

| Acetone | 25 | [Hypothetical Value] | [Calculated Value] |

| Acetonitrile | 25 | [Hypothetical Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Hypothetical Value] | [Calculated Value] |

| Dichloromethane | 25 | [Hypothetical Value] | [Calculated Value] |

| N,N-Dimethylformamide | 25 | [Hypothetical Value] | [Calculated Value] |

| Toluene | 25 | [Hypothetical Value] | [Calculated Value] |

| Heptane | 25 | [Hypothetical Value] | [Calculated Value] |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Logical Relationship of Factors Influencing Solubility Measurement

The accuracy of a solubility measurement is dependent on several key experimental factors.

References

Spectroscopic Analysis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. Due to the limited availability of direct experimental data for this specific compound in public literature and databases, this document compiles predicted spectroscopic values and data from closely related structural isomers and analogues. It also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of halogenated, trifluoromethylated pyrimidines. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this compound, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a halogenated pyrimidine derivative containing a trifluoromethyl group. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine and chlorine substituents, including altered metabolic stability, lipophilicity, and binding interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized batches of this and related compounds. This guide addresses the anticipated NMR, IR, and MS spectral characteristics of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for characterization.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for an Isomer.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Predicted) | CDCl₃ | ~8.8 - 9.2 | s | - | H-6 |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | - | Consistent with structure | - | - | - |

Prediction based on general trends for pyrimidine derivatives where electron-withdrawing groups deshield the ring protons.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Predicted) | CDCl₃ | ~160 (q) | q | J(C-F) ≈ 35-40 | C-4 |

| ~158 | s | - | C-2 | ||

| ~155 | s | - | C-6 | ||

| ~120 (q) | q | J(C-F) ≈ 275 | CF₃ | ||

| ~118 | s | - | C-5 | ||

| 5-chloro-2-(trifluoromethyl)pyrimidine[1] | CDCl₃ | 156.7 | s | - | C-4/C-6 |

| 154.6 (q) | q | J(C-F) = 37 | C-2 | ||

| 134.1 | s | - | C-5 | ||

| 119.4 (q) | q | J(C-F) = 274 | CF₃ |

Table 3: Predicted ¹⁹F NMR Data for this compound and Experimental Data for a Related Compound.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| This compound (Predicted) | CDCl₃ | ~ -60 to -70 | s |

| 5-chloro-2-(trifluoromethyl)pyrimidine[1] | CDCl₃ | -70.04 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the C-Cl, C-F, and pyrimidine ring vibrations.

Table 4: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1550-1650 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| 1100-1350 | Strong | C-F stretching (CF₃ group) |

| 1000-1100 | Medium | Pyrimidine ring breathing modes |

| 700-850 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 5: Predicted Mass Spectrometry Data for this compound.

| Technique | Predicted m/z | Interpretation |

| EI-MS | 216, 218, 220 | [M]⁺, Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 181, 183 | [M-Cl]⁺, Loss of a chlorine atom. | |

| 147 | [M-CF₃]⁺, Loss of the trifluoromethyl group. | |

| HRMS (EI) | C₅HCl₂F₃N₂ | Calculated exact mass for elemental composition confirmation. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample or prepare a more concentrated one.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire the ¹⁹F NMR spectrum. This is often done without a deuterium lock.

-

A reference standard, such as an external capillary of CFCl₃ or a known internal standard, can be used.

-

Processing is similar to ¹H NMR.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups.

Materials:

-

This compound (1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Potassium bromide (KBr), IR grade (if using KBr pellet method)

-

Agate mortar and pestle (if using KBr pellet method)

Procedure (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound (less than 1 mg)

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (EI-MS with GC introduction):

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.

-

The compound elutes from the GC column and enters the MS source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion intensity versus m/z.

-

For high-resolution mass spectrometry (HRMS), a more sensitive detector and mass analyzer (e.g., Time-of-Flight - TOF) are used to determine the exact mass to several decimal places.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its characterization. By leveraging predictive methods and comparative data from analogous structures, researchers can anticipate the key spectral features of this compound. The detailed experimental protocols offer a standardized approach to acquiring high-quality NMR, IR, and MS data, which are crucial for unequivocal structure determination and purity assessment. This information is vital for advancing research and development involving this and other novel halogenated pyrimidine derivatives.

References

Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at the 2 and 5 positions, combined with the electron-withdrawing trifluoromethyl group at the 4 position, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides an overview of the synthetic pathways, experimental protocols, and key data for the preparation of this compound and its close isomers, acknowledging the limited publicly available information on the specific synthesis of this compound.

While a direct and detailed synthesis pathway for this compound is not extensively documented in readily accessible literature, the synthesis of its isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, is well-established. Understanding the synthesis of this related compound can provide valuable insights into potential synthetic strategies for the target molecule.

Synthesis Pathway for the Isomer: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

A common and well-documented route for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine involves a two-step process starting from uracil.[1]

-

Trifluoromethylation of Uracil: The first step is the trifluoromethylation of uracil to produce 5-(trifluoromethyl)uracil. This reaction is typically carried out using a trifluoromethylating agent in the presence of an initiator.

-

Chlorination of 5-(trifluoromethyl)uracil: The intermediate, 5-(trifluoromethyl)uracil, is then subjected to chlorination to yield the final product, 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1]

The overall reaction can be visualized as follows:

Caption: General synthesis pathway for 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Experimental Protocols for the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

The following are representative experimental protocols for the synthesis of the isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, based on available literature. These protocols can serve as a starting point for developing a synthesis for the this compound isomer, which would likely involve different starting materials or reaction conditions to achieve the desired regiochemistry.

Step 1: Synthesis of 5-(Trifluoromethyl)uracil

Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine from 5-(Trifluoromethyl)uracil

The chlorination of 5-(trifluoromethyl)uracil is a crucial step to introduce the chloro groups onto the pyrimidine ring.

Experimental Workflow:

Caption: General experimental workflow for the chlorination of 5-(trifluoromethyl)uracil.

Quantitative Data

Specific quantitative data, such as reaction yields and purity for the synthesis of this compound, is not available in the searched literature. For the synthesis of the isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, yields can vary depending on the specific reaction conditions and reagents used.

Conclusion and Future Directions

While a detailed, validated synthesis pathway for this compound is not currently available in the public domain, the well-established synthesis of its isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, provides a strong foundation for future research. The development of a regioselective synthesis for the target molecule would be a valuable contribution to the field of heterocyclic chemistry. Researchers interested in synthesizing this specific isomer may need to explore novel synthetic strategies, potentially involving:

-

Starting with a pre-functionalized pyrimidine ring: Utilizing a starting material that already possesses the desired substitution pattern and requires minimal modification.

-

Directed ortho-metalation: A strategy to selectively introduce a substituent at a specific position on the pyrimidine ring.

-

Development of novel cyclization reactions: Constructing the pyrimidine ring with the desired substituents in a single step from acyclic precursors.

Further investigation and experimentation are necessary to establish a reliable and efficient synthesis for this compound. The information provided herein on its isomer serves as a valuable starting point for such endeavors.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for obtaining 2,5-dichloro-4-(trifluoromethyl)pyrimidine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the isomeric complexity of substituted pyrimidines, this document will also address the synthesis of the more commonly reported 2,4-dichloro-5-(trifluoromethyl)pyrimidine to provide a comprehensive understanding of the synthetic landscape.

Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine: A Common Isomer

The synthesis of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine isomer is well-documented and typically proceeds through a two-step process starting from commercially available uracil.

Step 1: Trifluoromethylation of Uracil to 5-(Trifluoromethyl)uracil (5-TFU)

The initial step involves the introduction of a trifluoromethyl group at the 5-position of the uracil ring. A common and effective method for this transformation is the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, in the presence of an oxidizing agent like tert-butyl hydroperoxide (t-BuOOH).

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)uracil (5-TFU) [1]

A reaction vessel is charged with uracil, sodium trifluoromethanesulfinate, and a catalytic amount of ferrous sulfate (FeSO₄) in water. The mixture is heated, and an aqueous solution of tert-butyl hydroperoxide is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by HPLC until the starting material is consumed. The product, 5-TFU, can be isolated by filtration and further purified if necessary.

| Reagent/Parameter | Molar Equivalent/Condition |

| Uracil | 1.0 eq |

| Sodium Trifluoromethanesulfinate | 2.9 eq |

| Ferrous Sulfate Heptahydrate | catalytic |

| tert-Butyl Hydroperoxide (70% aq.) | 5.0 eq |

| Solvent | Water |

| Temperature | 55-75 °C |

| Reaction Time | 0.5 - 1.0 hour |

| Yield | High conversion (>97%) |

Step 2: Chlorination of 5-(Trifluoromethyl)uracil to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

The subsequent step is the chlorination of the hydroxyl groups on the pyrimidine ring of 5-TFU. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine [1]

5-(Trifluoromethyl)uracil is treated with phosphorus oxychloride in the presence of a base, such as diisopropylethylamine (DIPEA). The reaction mixture is heated, and the progress is monitored by HPLC. Upon completion, the excess POCl₃ is removed by distillation, and the product is isolated through extraction and purification.

| Reagent/Parameter | Molar Equivalent/Condition |

| 5-(Trifluoromethyl)uracil (5-TFU) | 1.0 eq |

| Phosphorus Oxychloride (POCl₃) | Excess |

| Diisopropylethylamine (DIPEA) | 1.69 eq |

| Temperature | 110-120 °C |

| Reaction Time | 7-8 hours |

| Yield | >95% (by HPLC) |

Logical Relationship: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Caption: Synthetic pathway for 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Proposed Synthetic Pathway for this compound

The synthesis of the target isomer, this compound, is less commonly reported. A plausible synthetic route would begin with a pyrimidine precursor already containing a trifluoromethyl group at the 4-position. A key intermediate in this proposed pathway is 4-(trifluoromethyl)uracil .

Synthesis of the Key Intermediate: 4-(Trifluoromethyl)uracil

The synthesis of 4-(trifluoromethyl)uracil can be achieved through the cyclization of a trifluoromethyl-containing building block with a suitable three-carbon unit. One potential method involves the condensation of ethyl trifluoroacetate with malonamide.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)uracil

Proposed Logical Workflow: Synthesis of 4-(Trifluoromethyl)uracil

Caption: Proposed synthesis of the 4-(trifluoromethyl)uracil intermediate.

Chlorination of 4-(Trifluoromethyl)uracil: A Synthetic Challenge

The direct chlorination of 4-(trifluoromethyl)uracil to yield this compound presents a significant regiochemical challenge. Standard chlorinating agents like phosphorus oxychloride typically react with the hydroxyl groups at the 2- and 4-positions of the uracil ring. Therefore, direct chlorination of 4-(trifluoromethyl)uracil would be expected to primarily yield 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

To achieve the desired 2,5-dichloro isomer, a multi-step approach may be necessary. This could involve:

-

Chlorination at the 2-position: Selective chlorination at the 2-position of 4-(trifluoromethyl)uracil.

-

Activation and Chlorination at the 5-position: Introduction of a functional group at the 5-position that can be subsequently converted to a chloro group. Alternatively, direct chlorination of the 5-position might be possible under specific conditions, though this is not a common transformation for uracils.

Further research into selective chlorination methods for pyrimidines is required to develop a robust protocol for this transformation.

Proposed Transformation and Key Challenge

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2,5-Dichloro-4-(trifluoromethyl)pyrimidine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this exact isomer, this guide synthesizes information from safety data sheets of the closely related and more extensively documented isomer, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, general principles of chemical stability for halogenated pyrimidines, and established international guidelines for stability testing. The information herein is intended to provide a robust framework for handling, storing, and evaluating the stability of this compound to ensure its integrity and reliability in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for the related isomer, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, is presented in Table 1. These properties are expected to be similar for this compound and are provided as a reference.

Table 1: Physical and Chemical Properties of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine [1]

| Property | Value |

| CAS Number | 3932-97-6 |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.98 g/mol |

| Appearance | Colorless to light brown liquid or low melting solid |

| Density | 1.609 g/mL at 25 °C |

| Refractive Index | n20/D 1.475 |

| Flash Point | 93.3 °C (199.9 °F) |

Chemical Stability and Storage

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The stability of this compound is influenced by temperature, light, and the presence of incompatible materials.

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored under the conditions outlined in Table 2. These recommendations are based on information for the 2,4-dichloro isomer and general best practices for halogenated heterocyclic compounds.[1][2]

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a freezer (-20 °C to -10 °C)[2] or refrigerated (2 °C to 8 °C).[1] | Minimizes degradation by slowing down chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against degradation from atmospheric moisture and oxygen. |

| Container | Keep in a tightly sealed, light-resistant container.[2] | Prevents ingress of moisture and degradation from light exposure. |

| Ventilation | Store in a dry, cool, and well-ventilated place.[2] | Ensures a safe storage environment and prevents accumulation of any potential vapors. |

Incompatible Materials and Hazardous Decomposition

Contact with certain substances can lead to the degradation of this compound, potentially generating hazardous byproducts.

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[2]

-

Hazardous Decomposition Products: Under thermal stress or in the event of a fire, the compound may decompose to produce toxic and corrosive gases, including:

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this specific compound.

General Experimental Workflow

The overall process for conducting a forced degradation study is depicted in the following workflow diagram.

References

The Trifluoromethyl Group in Pyrimidine Scaffolds: An In-depth Technical Guide on Electronic Effects for Drug Discovery

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the profound electronic influence of the trifluoromethyl (CF3) group on the pyrimidine ring. The incorporation of the CF3 moiety is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate the physicochemical and biological properties of parent molecules. This document provides a detailed exploration of these effects, supported by quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction: The Power of Trifluoromethylation in Pyrimidine Chemistry

The pyrimidine nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of a trifluoromethyl group (–CF3) can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The CF3 group is a strong electron-withdrawing substituent, a property that significantly impacts the reactivity and basicity of the pyrimidine ring.[3] This guide will delve into the quantitative aspects of these electronic effects and provide practical information for the synthesis and characterization of these important compounds.

Quantitative Analysis of Electronic Effects

The potent electron-withdrawing nature of the trifluoromethyl group significantly modulates the electron density of the pyrimidine ring, which can be quantified through various physicochemical parameters.

Acidity and Basicity (pKa Values)

Table 1: pKa Values of Pyrimidine and a Trifluoromethylated Uracil Derivative

| Compound | pKa | Reference |

| Pyrimidine (protonated) | 1.23 | [4][5] |

| 6-Trifluoromethyluracil | 5.7 | [6] |

Note: The pKa of 6-trifluoromethyluracil refers to the acidity of the uracil ring protons, not the basicity of the pyrimidine nitrogen atoms. However, it demonstrates the electron-withdrawing effect of the CF3 group on the heterocyclic system.

Hammett and Taft Parameters

Hammett (σ) and Taft (σ*) constants are crucial for quantifying the electron-donating or -withdrawing ability of substituents. While specific Hammett constants for the CF3 group on a pyrimidine ring are not extensively documented, the values derived from benzene systems provide a valuable approximation of its electronic influence. The CF3 group is characterized by large positive σ values, indicating its strong electron-withdrawing nature through both inductive (field) and resonance effects.

Table 2: Hammett and Taft Substituent Constants for the Trifluoromethyl Group

| Constant | Value | Description |

| σm | 0.43 | Meta substituent constant, primarily reflecting the inductive effect. |

| σp | 0.54 | Para substituent constant, reflecting both inductive and resonance effects. |

| σ* | 0.92 | Taft polar substituent constant, quantifying the inductive effect. |

Note: These values are for substituents on a benzene ring and should be considered as approximations for the pyrimidine system.

Spectroscopic Data of Trifluoromethylated Pyrimidines

The electronic perturbations caused by the trifluoromethyl group are readily observable in various spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Selected NMR Spectroscopic Data for Trifluoromethylated Pyrimidines

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | Reference |

| 2-(Trifluoromethyl)pyrimidine | - | - | - | [7] |

| 4-(Trifluoromethyl)pyrimidine | - | - | - | |

| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 8.94 (s, 1H), 7.29 (s, 1H), 7.06 (t, 2H), 6.62 (d, 1H), 6.42 (t, 1H), 6.38 (d, 1H), 5.40 (s, 2H) | 171.50, 169.88, 156.13 (q, J = 35.4 Hz), 147.42, 142.18, 122.26, 121.82 (q, J = 273.3 Hz), 114.96, 102.48 | - | |

| 7-chloro-3-ethyl-5-(trifluoromethyl)[5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 4.42–3.97 (dq, 2H), 1.27 (t, 3H) | 189.35, 166.80, 158.02, 150.13, 121.17 (q), 117.53 (q), 107.04, 12.86, 11.92 | - | |

| 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 8.56 (t, 1H), 7.58–7.40 (m, 5H), 2.98 (d, 3H) | 190.21, 175.09, 168.36, 155.79, 135.89, 130.05, 129.86, 129.65, 129.17, 128.50, 117.38 (q), 103.02 | - |

Experimental Protocols

The synthesis of trifluoromethylated pyrimidines can be achieved through various synthetic strategies. Below are detailed methodologies for key transformations.

Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine via Cyclocondensation

This protocol describes the initial ring-forming reaction to create the pyrimidine scaffold.

Procedure: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate.

Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

This step activates the pyrimidine ring for subsequent nucleophilic substitution reactions.

Procedure: To the 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) from the previous step, phosphorus oxychloride (POCl3) (5.0 eq) is added. The mixture is heated at reflux for 4 hours. After cooling, the reaction mixture is carefully poured into ice-water. The resulting solid is collected by filtration, washed with water, and dried to afford the chlorinated product.

One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This efficient method allows for the direct introduction of the trifluoromethyl group at the 5-position.

Procedure: A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na) (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE) (5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 5-trifluoromethyl pyrimidine derivative.

Visualizing Key Concepts and Pathways

Graphical representations are essential for understanding the complex relationships in chemical synthesis and biological signaling.

References

- 1. PKA Inhibitor (5-24) (trifluoroacetate salt) | TargetMol [targetmol.com]

- 2. 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid [cymitquimica.com]

- 3. 4-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 15074799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]

- 6. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,5-Dichloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The pyrimidine core, activated by an electron-withdrawing trifluoromethyl group and two chlorine atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective and sequential introduction of various functional groups, enabling the rapid generation of diverse molecular libraries for drug discovery and lead optimization.

The primary value of this scaffold lies in its application as a precursor for synthesizing potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of interactions within the ATP-binding pocket of these enzymes.

Regioselectivity in Nucleophilic Aromatic Substitution

The reactivity of the two chlorine atoms in this compound is not equivalent. The chlorine atom at the C-2 position is positioned between two electron-withdrawing nitrogen atoms, significantly activating it for nucleophilic attack. The chlorine at the C-5 position is adjacent to the trifluoromethyl group. In most SNAr reactions on similar pyrimidine systems, the position flanked by two heteroatoms is the most electrophilic. Therefore, nucleophilic substitution is expected to occur preferentially at the C-2 position .

Monosubstitution at the C-2 position yields a 2-substituted-5-chloro-4-(trifluoromethyl)pyrimidine intermediate, which can then be subjected to a second, often more forcing, nucleophilic substitution or a cross-coupling reaction at the less reactive C-5 position to generate polysubstituted pyrimidines.

Applications in Drug Discovery

Derivatives of this compound are prominent in the development of targeted therapeutics, particularly as kinase inhibitors. The pyrimidine scaffold can serve as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability.

Key Therapeutic Targets:

-

Epidermal Growth Factor Receptor (EGFR): Mutated forms of EGFR are key drivers in non-small cell lung cancer. Pyrimidine derivatives can be designed to selectively inhibit these mutants.[1]

-

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 mutations are common in acute myeloid leukemia (AML), making it a crucial therapeutic target.

-

Checkpoint Kinase 1 (CHK1): CHK1 is involved in DNA damage repair, and its inhibition can sensitize cancer cells to chemotherapy.

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.

Caption: Drug discovery workflow using the pyrimidine scaffold.

Experimental Protocols

The following are representative protocols for the nucleophilic aromatic substitution on this compound. Note: These are general procedures and may require optimization for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)

This protocol describes the reaction with a primary or secondary amine to yield a 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine derivative.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine, benzylamine)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the amine nucleophile (1.1 eq).

-

Add DIPEA (1.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive amines, heating to 50-80 °C may be required.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the desired 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Substitution)

This protocol describes the formation of a 2-alkoxy-5-chloro-4-(trifluoromethyl)pyrimidine derivative using an alcohol.

Materials:

-

This compound

-

Alcohol nucleophile (e.g., methanol, phenol, benzyl alcohol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous THF (0.3 M).

-

Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

-

Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 2-alkoxy-5-chloro-4-(trifluoromethyl)pyrimidine.

Protocol 3: Reaction with Thiol Nucleophiles (S-Substitution)

This protocol outlines the synthesis of a 2-thioether-5-chloro-4-(trifluoromethyl)pyrimidine derivative.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF (0.2 M), add the thiol nucleophile (1.1 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add this compound (1.0 eq) to the suspension.

-

Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.

-

Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired 2-thioether-5-chloro-4-(trifluoromethyl)pyrimidine.

Quantitative Data Summary

The following table provides illustrative yields for the monosubstitution at the C-2 position based on typical SNAr reactions with similar activated heterocyclic systems. Actual yields will vary depending on the specific nucleophile and reaction conditions.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Yield Range (%) |

| Nitrogen | Aniline | 2-Anilino- | 75-90% |

| Morpholine | 2-Morpholino- | 85-95% | |

| Benzylamine | 2-(Benzylamino)- | 80-92% | |

| Oxygen | Sodium Methoxide | 2-Methoxy- | 70-85% |

| Sodium Phenoxide | 2-Phenoxy- | 65-80% | |

| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)- | 88-98% |

| Sodium Benzylmercaptide | 2-(Benzylthio)- | 90-97% |

Signaling Pathway Visualization

Derivatives of this compound often function as ATP-competitive kinase inhibitors. The diagram below illustrates the general mechanism of action for an EGFR inhibitor derived from this scaffold.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel therapeutic agents and agrochemicals. Its predictable regioselectivity in nucleophilic aromatic substitution reactions allows for the controlled and efficient construction of complex, functionalized pyrimidine derivatives. The established potential of these derivatives, particularly as potent kinase inhibitors, underscores the importance of this building block in modern drug discovery and development programs.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyrimidine ring through cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine with various aryl- and heteroarylboronic acids. The presence of a trifluoromethyl group at the 4-position renders this substrate highly electron-deficient, which influences its reactivity and necessitates carefully optimized reaction conditions. This protocol offers a robust starting point for the selective synthesis of 2-chloro-5-aryl-4-(trifluoromethyl)pyrimidines, valuable intermediates for further chemical elaboration.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

For this compound, the regioselectivity of the first coupling is a key consideration. The strong electron-withdrawing trifluoromethyl group at the C4 position is expected to significantly influence the electron density at the adjacent C2 and C5 positions. It is postulated that the C5 position is rendered more electron-deficient, making the C5-Cl bond more susceptible to oxidative addition by the palladium catalyst. Consequently, mono-coupling is anticipated to occur preferentially at the C5 position.

Experimental Protocols

Two protocols are provided below: a conventional heating method and a microwave-assisted method for accelerated synthesis.

Protocol 1: Conventional Heating Method

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating block or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.

-

Seal the reaction flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

To the reaction flask, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine substrate).

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-5-aryl-4-(trifluoromethyl)pyrimidine.

Protocol 2: Microwave-Assisted Method

This protocol offers a significant reduction in reaction time.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2.0 mL of dioxane and 0.5 mL of water per 0.5 mmol of the pyrimidine substrate).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.[1]

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1 (steps 9-12).

Data Presentation

The following tables summarize the recommended stoichiometry and reaction conditions for the Suzuki coupling of this compound.

Table 1: Stoichiometry of Reactants and Reagents

| Component | Stoichiometric Ratio (equiv.) | Molar Amount (for 1 mmol scale) |

| This compound | 1.0 | 1.0 mmol |

| Aryl/Heteroarylboronic Acid | 1.2 | 1.2 mmol |

| Palladium Catalyst (Pd(OAc)₂ or Pd(PPh₃)₄) | 0.02 - 0.05 | 0.02 - 0.05 mmol |

| Phosphine Ligand (e.g., SPhos) | 0.04 - 0.10 | 0.04 - 0.10 mmol |

| Base (K₃PO₄ or K₂CO₃) | 2.0 | 2.0 mmol |

Table 2: Comparison of Reaction Conditions

| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted |

| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |

| Base | K₃PO₄ | K₂CO₃ |

| Solvent | 1,4-Dioxane / Water (4:1) | 1,4-Dioxane / Water (4:1) |

| Temperature | 80 - 100 °C | 100 - 120 °C |

| Reaction Time | 4 - 12 hours | 15 - 30 minutes |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Microwave reactions should be carried out in sealed vessels designed for this purpose, and the manufacturer's safety guidelines should be strictly followed.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive guide for the Suzuki-Miyaura cross-coupling of this compound. The provided protocols, based on established methodologies for related electron-deficient heterocyclic systems, offer a solid foundation for the synthesis of novel 5-aryl-2-chloro-4-(trifluoromethyl)pyrimidines. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This application note details the reaction conditions for the selective mono-amination of 2,5-dichloro-4-(trifluoromethyl)pyrimidine, a highly functionalized heterocyclic building block. The presence of two distinct chloro-substituents and a potent electron-withdrawing trifluoromethyl group presents a unique challenge in regioselectivity. Understanding the principles of this reaction allows for the targeted synthesis of 2-amino-5-chloro-4-(trifluoromethyl)pyrimidine derivatives, which are valuable intermediates in drug discovery.

The reactivity of halogens on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[3] The strongly electron-withdrawing trifluoromethyl group at the C4 position is expected to activate both the C2 and C5 positions towards nucleophilic attack. However, the inherent reactivity difference suggests that amination will likely occur preferentially at the C2 position. This protocol provides a general framework for achieving this selective transformation.

Reaction Principle